molecular formula C7H4ClFN2O B2923466 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine CAS No. 1268032-07-0

6-Chloro-5-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B2923466
CAS No.: 1268032-07-0
M. Wt: 186.57
InChI Key: RTHDLWJUOJEKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine typically involves the use of 2-aminophenol as a precursor. Various synthetic routes can be employed, including the reaction of 2-aminophenol with substituted benzaldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often utilize these synthetic strategies to achieve high yields and purity.

Chemical Reactions Analysis

6-Chloro-5-fluoro-1,3-benzoxazol-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and target .

Properties

IUPAC Name

6-chloro-5-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHDLWJUOJEKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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